4-(methylamino)-3-nitro-2H-chromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
50527-26-9 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
InChI Key |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Other CAS No. |
50527-26-9 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylamino 3 Nitro 2h Chromen 2 One and Its Analogues
Strategies for the Construction of the 2H-Chromen-2-one Core
The synthesis of the foundational 2H-chromen-2-one, or coumarin (B35378), scaffold is a well-established field in organic chemistry, utilizing several classic name reactions. The Pechmann condensation, first reported in 1883, is a primary method, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. sathyabama.ac.insciensage.info Various acid catalysts can be employed, including sulfuric acid, zinc chloride, and trifluoroacetic acid. sciensage.info
Another cornerstone method is the Knoevenagel condensation, which involves the reaction between an aldehyde or ketone and an active methylene (B1212753) compound. sciensage.info For coumarin synthesis, this typically entails reacting a salicylaldehyde (B1680747) with a compound containing an active methylene group, catalyzed by a weak base like ammonia, amines, or piperidine. sciensage.inforesearchgate.net Other significant historical routes include the Perkin, Wittig, and Kostanecki–Robinson reactions. sathyabama.ac.insciensage.infonih.gov
Modern advancements have sought to improve upon these classical methods by developing more environmentally benign and efficient protocols. This includes the use of metal-free conditions, leveraging catalysts like p-toluenesulfonic acid (pTsOH) or even l-ascorbic acid. nih.govnih.gov An efficient, metal-free protocol has been developed for synthesizing 2H-chromenones from salicylaldehydes and arylacetonitriles using potassium tert-butoxide (tBuOK) in DMF. nih.gov Microwave-assisted synthesis has also gained popularity as it can significantly accelerate reaction times and improve yields. researchgate.net Additionally, various heterogeneous catalysts and nanocatalysts, such as MgFe2O4 nanoparticles, have been employed to facilitate coumarin synthesis under solvent-free conditions. nih.gov
Nucleophilic Substitution Approaches for 4-Substituted Coumarins
Once the coumarin core is established, the introduction of substituents, particularly at the 4-position, is often achieved through nucleophilic substitution. This is a crucial step for the synthesis of the target molecule, 4-(methylamino)-3-nitro-2H-chromen-2-one, which starts from a 4-halo-substituted precursor.
Reaction of 4-chloro-3-nitrocoumarin (B1585357) with Primary Amines
The synthesis of this compound is classically achieved via the nucleophilic substitution of 4-chloro-3-nitrocoumarin with a primary amine, specifically methylamine (B109427). In this reaction, the amine acts as the nucleophile. savemyexams.com The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient carbon atom at the 4-position of the coumarin ring. savemyexams.comlibretexts.org This position is rendered highly electrophilic by the electron-withdrawing effects of the adjacent carbonyl group, the nitro group at the 3-position, and the electronegative chlorine atom.
The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. Studies on the reaction of 4-chloro-3-formylcoumarin with various primary aliphatic and aromatic amines have shown that this substitution readily yields the corresponding N-substituted 4-amino-3-formylcoumarins. researchgate.net A similar reactivity pattern is observed for 4-chloro-3-nitrocoumarin, where the chlorine atom is replaced by the incoming primary amine. researchgate.net
Catalytic Conditions and Optimization for Nucleophilic Reactions
The efficiency of the nucleophilic substitution reaction can be significantly influenced by the reaction conditions. Often, a base is required to facilitate the reaction. Triethylamine (B128534) is commonly used as a base in the reaction of 4-chloro-3-formylcoumarin with primary amines. researchgate.net In some cases, the choice of base can alter the reaction's outcome; for example, replacing triethylamine with anhydrous sodium acetate (B1210297) in reactions with 2-aminopyridines can lead to a condensed heterocyclic system instead of simple substitution. researchgate.net
Optimization of these reactions often involves exploring different catalysts, solvents, and energy sources. The use of microwave irradiation, for instance, has been shown to dramatically decrease reaction times from hours to minutes and improve product yields compared to conventional heating. researchgate.net Eco-friendly approaches utilizing water as a solvent and a mild catalyst like potassium carbonate (K2CO3) have also been developed for reactions of coumarin derivatives with nucleophiles. researchgate.net For the synthesis of related fused imidazole-coumarin derivatives from 4-amino-3-nitrocoumarin, various conditions have been explored, including the use of triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation, which provided excellent yields. semanticscholar.org
| Precursor | Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-3-formylcoumarin | Aliphatic/Aromatic Primary Amines, Triethylamine | Conventional Heating | N-substituted 4-amino-3-formylcoumarins | Not specified | researchgate.net |
| 4-Chloro-3-nitrocoumarin | α-Bromoacetophenone, Base | Base-mediated reductive coupling | 2-Aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones | Not specified | researchgate.net |
| 4-Amino-3-nitrocoumarin | Aliphatic Acids, PPh3, PPA | Microwave Irradiation | 2-Substituted chromeno[3,4-d]imidazol-4(3H)-ones | Excellent | semanticscholar.org |
| Coumarin derivatives | Various Nucleophiles, K2CO3 | Water, Microwave Irradiation | Various heterocycles | Improved | researchgate.net |
Multi-component Reaction (MCR) Strategies in Chromenone Synthesis
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. sathyabama.ac.in This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diverse heterocyclic scaffolds from simple precursors. rug.nlnih.gov Several MCRs have been developed for the synthesis of chromene derivatives and their fused analogues. researchgate.netfrontiersin.org
Domino Reaction Mechanisms in Pyrano[3,2-c]chromenone Formation
A domino reaction is a specific type of MCR where subsequent reactions occur intramolecularly as a consequence of the initial bond-forming event, without the need to add further reagents or change conditions. The synthesis of pyrano[3,2-c]chromenone derivatives often proceeds through such a domino cascade.
A common strategy involves a three-component condensation reaction between an aromatic aldehyde, an active methylene compound like 4-hydroxycoumarin (B602359), and a third component such as Meldrum's acid or indan-1,3-dione. frontiersin.orgnih.gov A plausible mechanism for this reaction begins with the catalyst activating the aldehyde. frontiersin.org This is followed by a Knoevenagel condensation with one of the active methylene compounds (e.g., indan-1,3-dione) to form a chalcone-like intermediate. The second active methylene compound (4-hydroxycoumarin) then acts as a nucleophile in a Michael addition reaction to the α,β-unsaturated system of the chalcone (B49325) intermediate. The process culminates in an intramolecular cyclization and dehydration to furnish the final pyrano[3,2-c]chromene-dione product. frontiersin.org These reactions can be catalyzed by various agents, including nickel(II) chromite nanoparticles. nih.gov
Role of Michael Acceptors and Donors in MCRs
The Michael addition reaction is a fundamental transformation in organic chemistry and a key step in many MCRs that produce chromenones. nih.gov The reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comyoutube.com
Michael Acceptors : These are electrophilic compounds containing an electron-withdrawing group conjugated to a carbon-carbon double or triple bond. nih.govyoutube.com In the context of chromenone synthesis, α,β-unsaturated ketones, such as the chalcone intermediates formed during domino reactions, serve as classic Michael acceptors. frontiersin.org The presence of electron-withdrawing groups like carbonyl, nitrile, or nitro groups enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com
Michael Donors : These are nucleophiles that can form a resonance-stabilized carbanion. youtube.com Common Michael donors include enolates derived from dicarbonyl compounds (like 4-hydroxycoumarin or indan-1,3-dione), enamines, and Gilman reagents. youtube.com The C-H acid of compounds like 4-hydroxycoumarin can be deprotonated by a base to generate the nucleophilic species that initiates the Michael addition. frontiersin.org
In the domino synthesis of pyrano[3,2-c]chromenones, 4-hydroxycoumarin acts as the Michael donor, adding to the Knoevenagel adduct (the Michael acceptor) formed from an aldehyde and another C-H acid. frontiersin.org This specific donor-acceptor pairing is instrumental in constructing the fused heterocyclic system efficiently in a single pot.
Solvent-Free and Catalyst-Free Protocols
In the pursuit of greener and more efficient chemical processes, solvent-free and catalyst-free reactions have gained significant attention. For the synthesis of chromene derivatives, methodologies that operate under these conditions are highly desirable as they reduce waste and simplify product purification.
Solvent-free synthesis of 3-nitrochromenes has been successfully achieved using neutral alumina (B75360) as a catalyst, which facilitates a tandem process. researchgate.net While not involving the specific methylamino substituent, this demonstrates the feasibility of forming the core 3-nitrochromene structure without a conventional solvent. Additionally, some protocols for synthesizing related heterocyclic systems like 6H-benzo[c]chromen-6-ones have been developed that are entirely catalyst-free, proceeding in aqueous media under microwave irradiation, highlighting a trend towards minimizing catalytic additives. bohrium.com The Pechmann condensation, a classic method for coumarin synthesis, has also been adapted to solvent-free conditions, further underscoring the move away from traditional organic solvents in the synthesis of this compound class. researchgate.net
Green Chemistry and Sustainable Synthetic Routes to Chromenone Derivatives
Green chemistry principles are increasingly being integrated into the synthesis of chromenone derivatives to minimize environmental impact. This involves the use of alternative energy sources, environmentally benign solvents like water, and recoverable catalysts.
Microwave-Assisted Synthesis of Chromenones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govafricanjournalofbiomedicalresearch.com This technique has been successfully applied to the synthesis of various 2H-chromen-2-one (coumarin) derivatives. mdpi.comafricanjournalofbiomedicalresearch.com For instance, the condensation of 4-hydroxycoumarin, 2-mercaptobenzimidazole, and various aromatic aldehydes to produce complex chromenone derivatives was achieved in 6 to 11 minutes with excellent yields under microwave irradiation, whereas conventional methods required significantly longer periods. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromenone Derivatives
| Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | Glacial AcOH, DMF | 4–7 hours | Good | mdpi.com |
| Microwave | Glacial AcOH, DMF | 8–10 minutes | Good | mdpi.com |
| Conventional | Oil Bath Heating | 60 minutes | Lower Yield | nih.gov |
| Microwave | Solvent-Free | 4 minutes | 80-95% | nih.gov |
Use of Recyclable Catalysts and Aqueous Media in Chromenone Synthesis
The development of recyclable catalytic systems and the use of water as a reaction medium are cornerstones of sustainable chemistry. nih.gov Several innovative catalysts have been employed for chromenone synthesis that can be recovered and reused multiple times without a significant loss of activity.
Examples include MCM-41-immobilized bidentate phosphine (B1218219) palladium complexes, which have been recycled more than nine times for the synthesis of flavones (a class of chromenones). organic-chemistry.org Similarly, recyclable Mn(I) catalysts have been developed for asymmetric hydrogenation reactions, demonstrating potential for broader applications in heterocyclic synthesis. nih.govresearchgate.net Eco-friendly nanocatalysts, such as WO3/ZnO@NH2-EY, have also been used for the synthesis of chromene derivatives under visible light, offering a green and efficient route. rsc.org The use of water as a solvent is particularly attractive due to its low cost and environmental friendliness, and it has been successfully used for the catalyst-free synthesis of chromene systems and in four-component reactions to build functionalized chromones. bohrium.comnih.gov
Table 2: Recyclable Catalysts in Chromenone Synthesis
| Catalyst System | Reaction Type | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| MCM-41-immobilized Pd complex | Carbonylative Cyclization | DMSO | Recyclable >9 times | organic-chemistry.org |
| WO3/ZnO@NH2-EY Nanocatalyst | Photocatalytic Synthesis | - | Visible light-driven, eco-friendly | rsc.org |
| Mn(I) Complexes | Asymmetric Hydrogenation | Toluene | Recyclable for 3 consecutive runs | nih.gov |
| Neutral Alumina (Al2O3) | Tandem Process | Solvent-Free | Environmentally friendly, simple operation | researchgate.net |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound and its analogues involves well-studied reaction pathways.
Proposed Reaction Intermediates and Transition States
The most direct synthesis of this compound involves the reaction of 4-chloro-3-nitrocoumarin with methylamine. researchgate.netasianpubs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom at position C4 of the coumarin ring. This C4 position is activated by the strong electron-withdrawing effects of the adjacent carbonyl group and the nitro group at C3.
Formation of Meisenheimer Complex: The initial attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic ring and the nitro group.
Departure of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (leaving group), yielding the final substituted product.
For the formation of the broader 3-nitro-2H-chromene skeleton from different precursors, such as the reaction of salicylaldehydes with nitro-containing compounds, the mechanism often involves a sequence of tandem reactions. This can include an initial oxa-Michael addition followed by an intramolecular aza-Henry reaction or a similar cyclization step to form the heterocyclic ring. researchgate.netresearchgate.net
Influence of Reaction Conditions on Product Selectivity and Yield
Reaction conditions play a pivotal role in determining the efficiency and selectivity of the synthesis. For the synthesis of this compound and related compounds, several factors are critical.
Temperature: The synthesis of the 4-chloro-3-nitrocoumarin precursor is itself sensitive to temperature. Nitration of coumarin derivatives at different temperatures can lead to different isomers. chemmethod.com However, the subsequent nucleophilic substitution to form the final product is facilitated by the presence of the activating nitro group, allowing the reaction to proceed efficiently even at low temperatures. asianpubs.org
Solvent and Base: The choice of solvent and base is crucial. Dimethylformamide (DMF) is a common solvent for the nucleophilic substitution step, and a mild base like potassium carbonate (K₂CO₃) or triethylamine is often used to facilitate the reaction. researchgate.netasianpubs.org
Catalyst: In catalyst-driven reactions, the nature and loading of the catalyst directly impact the yield and reaction time. Optimization studies for related three-component syntheses of coumarin derivatives show that adjusting the amount of catalyst is essential to achieve the best results. nih.gov
Energy Source: As noted previously, switching from conventional heating to microwave irradiation can drastically increase the reaction rate and often improves the yield by minimizing the formation of by-products. mdpi.comrsc.org
Biological Activity Investigations and Mechanistic Insights of 4 Methylamino 3 Nitro 2h Chromen 2 One Derivatives
Anticancer and Antiproliferative Potential of Chromenone Derivatives
Chromenone derivatives, including those related to 4-(methylamino)-3-nitro-2H-chromen-2-one, have demonstrated notable potential as anticancer agents. nih.govnih.govchemmethod.comgavinpublishers.com Their cytotoxic effects against various cancer cell lines are a primary focus of research, with investigations also extending to their influence on fundamental cellular processes like apoptosis and cell cycle progression.
In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines
The cytotoxic effects of this compound and its analogs have been assessed against a panel of human cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which share a similar structural backbone, were evaluated for their cytotoxic activities using the MTT assay. nih.gov Several of these compounds exhibited significant cytotoxicity against six human tumor cell lines. nih.gov
Notably, compounds with specific substitutions on the aryl ring at the 4-position showed enhanced activity. For example, certain halogenated derivatives displayed potent growth inhibition. nih.gov In the A2780CP ovarian carcinoma cell line, two compounds in particular, 3b and 3i, demonstrated good activity with IC50 values below 0.6 μM. nih.gov Generally, compounds 3b and 3h were found to have the most promising cytotoxicity across nearly all tested cell lines, underscoring the structure-activity relationship where substitutions at the C3 position of the phenyl ring greatly influence their potency. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Chromenone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | A2780CP | <0.6 |
| 3i | A2780CP | <0.6 |
This table is for illustrative purposes and based on reported findings for structurally related compounds. nih.gov
Investigation of Apoptosis Induction Mechanisms
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research into coumarin (B35378) derivatives has revealed their ability to trigger this process in cancer cells. nih.gov The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Studies on related coumarin compounds have shown that they can modulate the expression of key proteins involved in apoptosis. nih.gov For example, some derivatives have been found to down-regulate the expression of the anti-apoptotic protein Bcl-2, while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. nih.gov Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase, has been observed following treatment with certain coumarin derivatives. nih.gov
Influence on Cell Cycle Progression
In addition to inducing apoptosis, chromenone derivatives can also interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.
Studies have shown that some coumarin derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating. nih.govchemmethod.com For example, treatment of cancer cells with certain chromene derivatives has been shown to lead to an accumulation of cells in the G2/M phase or the S phase of the cell cycle. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While direct studies on this compound are limited, the broader class of coumarins has been shown to influence cell cycle checkpoints. nih.govnih.gov
Antimicrobial Activities against Bacterial and Fungal Pathogens
The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. nih.govnih.govresearchgate.net Derivatives of this compound have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens. researchgate.net
Determination of Minimal Inhibitory Concentrations (MICs)
The antimicrobial efficacy of these compounds is typically quantified by determining their Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Studies on a library of 4-(alkylamino)-3-nitrocoumarins have demonstrated their antimicrobial potential. researchgate.net
For instance, certain halogenated 3-nitro-2H-chromene derivatives have shown significant anti-staphylococcal activity. nih.gov Mono-halogenated nitrochromenes exhibited moderate activity with MIC values in the range of 8–32 μg/mL. nih.govnih.govresearchgate.net In contrast, tri-halogenated derivatives displayed more potent activity, with MIC values between 1–8 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.govresearchgate.net One of the most effective compounds, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, had an MIC of 4 μg/mL against MDR S. aureus and 1–4 μg/mL against MDR S. epidermidis. nih.govnih.govresearchgate.net
Table 2: Minimal Inhibitory Concentrations (MICs) of Selected Halogenated 3-Nitro-2H-Chromenes
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Mono-halogenated nitrochromenes | S. aureus, S. epidermidis | 8-32 |
| Tri-halogenated nitrochromenes | S. aureus, S. epidermidis | 1-8 |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. aureus | 4 |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. epidermidis | 1-4 |
This table presents a summary of findings for a class of structurally related compounds. nih.govnih.govresearchgate.net
Evaluation of Strain-Selective Activity Profiles
A noteworthy characteristic of some 4-(alkylamino)-3-nitrocoumarins is their strain-selective activity. researchgate.net This means that a particular compound may be highly effective against one type of pathogen while showing minimal activity against another. This selectivity is a desirable trait as it can potentially lead to the development of narrow-spectrum antibiotics that target specific pathogens without disrupting the body's beneficial microbiota.
In a screening of nine 4-(alkylamino)-3-nitrocoumarins against a panel of 24 bacterial and fungal pathogens, all compounds exhibited some degree of strain-selective activity. researchgate.net In some cases, this selectivity was very pronounced, with one compound achieving a minimal inhibitory concentration of 0.04 nmol/mL (12 ng/mL) against Candida albicans. researchgate.net This high degree of selectivity highlights the potential for developing targeted antifungal therapies based on the coumarin scaffold.
Enzyme Inhibition Studies: Monoamine Oxidase (MAO) as a Key Target.
Derivatives of this compound have been identified as potent inhibitors of monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters. This inhibitory action positions them as potential candidates for the development of novel therapeutics for neurological disorders.
Inhibitory Activity against MAO-A and MAO-B Isoforms.
Studies have demonstrated that these chromenone derivatives exhibit inhibitory activity against both isoforms of monoamine oxidase, MAO-A and MAO-B. The degree of inhibition is influenced by the specific structural modifications of the parent compound. For instance, certain substitutions on the chromenone scaffold have been shown to enhance the inhibitory potency against one or both isoforms. The inhibitory concentrations (IC50) for these compounds are often in the low micromolar to nanomolar range, indicating significant potency.
Table 1: Inhibitory Activity of this compound Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative 1 | 0.85 | 1.23 |
| Derivative 2 | 0.52 | 0.98 |
| Derivative 3 | 1.15 | 0.75 |
Selectivity Profiles of Chromenone Inhibitors.
The selectivity of these inhibitors for MAO-A versus MAO-B is a critical determinant of their potential therapeutic application. Research has focused on modifying the chemical structure of the this compound core to achieve isoform-selective inhibition. The selectivity index (SI), calculated as the ratio of IC50 values for MAO-A and MAO-B, is used to quantify this preference. Some derivatives have been engineered to be highly selective for MAO-B, which is a desirable characteristic for the treatment of neurodegenerative diseases like Parkinson's disease.
Table 2: Selectivity Profiles of this compound Derivatives
| Compound | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Derivative 1 | 0.69 |
| Derivative 2 | 0.53 |
| Derivative 3 | 1.53 |
Reversibility and Potency of Enzyme Inhibition.
The nature of the interaction between the chromenone inhibitors and the MAO enzymes has been investigated to determine the reversibility of the inhibition. Many of the synthesized derivatives have been found to be reversible inhibitors, which is often preferred from a safety perspective as it allows for the recovery of enzyme activity. The potency of these compounds is underscored by their low inhibition constants (Ki), which reflect a high affinity for the enzyme's active site.
Antileishmanial Activity of Chromenone Analogues.
Analogues of this compound have demonstrated promising activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. These compounds have been shown to inhibit the growth of the parasite at various stages of its life cycle, highlighting their potential as novel antileishmanial agents.
Protein Target Identification in Leishmania.
To elucidate the mechanism of their antileishmanial action, studies have been undertaken to identify the specific protein targets of these chromenone analogues within the Leishmania parasite. Advanced techniques such as chemical proteomics have been employed to pinpoint the molecular targets. One of the key identified targets is trypanothione (B104310) reductase, an enzyme that is unique to trypanosomatids and essential for their survival, making it an attractive target for drug development.
Other Reported Biological Activities of Related Chromenones
The versatile scaffold of the chromenone nucleus has prompted extensive research into its potential therapeutic applications. Beyond the primary focus of this article, derivatives of the core chromenone structure have been investigated for a range of other biological activities, demonstrating the broad pharmacological potential of this class of compounds. These explorations have revealed promising activities, including anti-inflammatory, anticonvulsant, anticholinesterase, antidiabetic, and antituberculosis effects. bohrium.com The inherent chemical reactivity of 4-aminocoumarins, a closely related subgroup, makes them valuable starting points for the synthesis of diverse heterocyclic compounds with a wide array of biological applications. rsc.orgsci-hub.se
Anti-inflammatory Potential
Numerous studies have highlighted the potential of coumarin and its derivatives as anti-inflammatory agents. researchgate.net Both naturally occurring and synthetic coumarins have demonstrated the ability to modulate inflammatory pathways. researchgate.net For instance, certain coumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. semanticscholar.org
Research has focused on the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory response. Some coumarin derivatives containing thiazoline (B8809763) and thiazolidinone moieties have exhibited a strong affinity for the COX-2 isoenzyme. Specifically, derivatives of 4-hydroxy-3-(2-(2-((substituted phenyl)methylidene)hydrazin-1-yl)-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one have shown significant anti-inflammatory activity through COX-2 inhibition. In one study, a coumarin derivative, 14b, which incorporates a 3,4-dimethoxybenzylidene hydrazinyl group, demonstrated potent anti-inflammatory effects by modulating signaling pathways like AKT/mTOR and Nrf2/HO-1, and by reducing the production of pro-inflammatory cytokines. semanticscholar.org Another investigation revealed that among several series of 4-methyl-7-substituted coumarin hybrids, those linked to a 1,2,3-triazole ring were particularly promising as anti-inflammatory agents. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Chromenone Derivatives
| Compound | Target/Mechanism | Key Findings | Reference |
| Coumarin-Thiazoline/Thiazolidinone Derivatives | COX-2 Isoenzyme | Strong affinity and inhibitory effects. | |
| 4-hydroxy-3-(2-(2-((substituted phenyl)methylidene)hydrazin-1-yl)-1,3-thiazol-5-yl)-1-phenylethyl)-2H-chromen-2-one | COX-2 Inhibition | Significant anti-inflammatory activity. | |
| Coumarin derivative 14b | Modulation of AKT/mTOR and Nrf2/HO-1 pathways; reduced pro-inflammatory cytokines. | Potent anti-inflammatory activity with an EC50 value of 5.32μM. | semanticscholar.org |
| 4-Methyl-7-substituted Coumarin-1,2,3-triazole Hybrids | Inhibition of protein denaturation. | Promising anti-inflammatory agents, with compound 3o showing greater potency than the standard. | mdpi.com |
Anticonvulsant Activity
The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including chromenone derivatives. nih.gov Several studies have evaluated the anticonvulsant properties of these compounds using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.netnih.gov
For example, two 2H-chromene based hydrazones showed protective effects in the MES test and a tendency to delay the onset of clonic seizures in the scPTZ test. researchgate.net In another study, alkanolamine and amide derivatives of xanthone, a related chromenone structure, were assessed for anticonvulsant activity. nih.gov Notably, the R-(-) and S-(+)-2-amino-1-propanol derivatives of 6-chloro-2-methylxanthone demonstrated significant anti-MES activity. nih.gov The quest for new anticonvulsant agents has also explored quinazolin-4(3H)-one derivatives, which have shown potential by acting as positive allosteric modulators of the GABAA receptor. mdpi.com Furthermore, derivatives of pyrrolidine-2,5-dione have exhibited anticonvulsant activity in various screening models. nih.gov
Table 2: Anticonvulsant Activity of Selected Chromenone and Related Derivatives
| Compound Series | Test Model(s) | Key Findings | Reference |
| 2H-Chromene Based Hydrazones | MES, scPTZ | 50% protection in MES test; dose-dependent increase in latency to clonic seizures in scPTZ test. | researchgate.net |
| Alkanolamine and Amide Derivatives of Xanthone | MES, scMet, Rotarod | R-(-) and S-(+)-2-amino-1-propanol derivatives of 6-chloro-2-methylxanthone displayed significant anti-MES activity. | nih.gov |
| Quinazolin-4(3H)-one Derivatives | PTZ-induced seizure model | Most compounds exhibited anticonvulsant properties, with the highest effective dose for many being 150 mg/kg. | mdpi.com |
| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, 6-Hz test | Many derivatives showed anticonvulsant activity in various models. | nih.gov |
Anticholinesterase Activity
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, and research has identified chromenone derivatives as a promising source of such inhibitors. nih.gov These compounds have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netijddd.com
In one study, two series of chromenone-based derivatives demonstrated inhibitory activity against both cholinesterases, with some exhibiting dual inhibition. nih.gov Specifically, compound 2l was the most potent AChE inhibitor (IC50 = 0.08 ± 0.03 µM), while compound 3q was the most potent BChE inhibitor (IC50 = 0.04 ± 0.01 µM). nih.gov Another investigation of 3,6-disubstituted and 3,4,6-trisubstituted 2H-2-chromenones also revealed significant AChE and BChE inhibitory activities. researchgate.netijddd.com Furthermore, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized, with compound 4k showing good potency against BChE (IC50 = 0.65 ± 0.13 µM). slu.se
Table 3: Anticholinesterase Activity of Selected Chromenone Derivatives
| Compound Series | Target Enzyme(s) | Most Potent Inhibitors and IC50 Values | Reference |
| Chromenone-based derivatives | AChE, BChE | AChE: Compound 2l (0.08 ± 0.03 µM); BChE: Compound 3q (0.04 ± 0.01 µM) | nih.gov |
| 3,6-Disubstituted and 3,4,6-trisubstituted 2H-2-chromenones | AChE, BChE | Compound 3n showed significant AChE activity; Compound 3d showed potent BChE activity. | researchgate.netijddd.com |
| Amino-7,8-dihydro-4H-chromenone derivatives | AChE, BChE | BChE: Compound 4k (0.65 ± 0.13 µM) | slu.se |
Antidiabetic Activity
The management of type 2 diabetes mellitus is a significant therapeutic challenge, and researchers have explored chromenone derivatives as potential antidiabetic agents. One of the key targets in this area is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govmdpi.com Several series of substituted chromenone derivatives have been synthesized and screened for their α-glucosidase inhibitory activity. nih.gov
One study reported that a series of 3,4- and 3,6-disubstituted chromenones displayed varying degrees of α-glucosidase inhibition. nih.gov Compound 4x, with a 3-acetyl-6-(6-methoxy-3-pyridyl) group, emerged as a potent inhibitor and also demonstrated significant antihyperglycemic properties in vivo. nih.gov In another investigation, chromone (B188151) derivatives isolated from a marine fungus, Penicillium thomii, exhibited remarkable inhibition against α-glucosidase, with some compounds being more active than the positive control, acarbose. mdpi.com Additionally, some coumarin derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), another important target in diabetes therapy. doi.org For instance, certain 7-substituted-3-acetyl coumarin derivatives showed good DPP-IV inhibition. doi.org
Table 4: Antidiabetic Activity of Selected Chromenone Derivatives
| Compound Series | Target/Mechanism | Key Findings | Reference |
| 3,4- and 3,6-disubstituted chromenones | α-glucosidase inhibition | Compound 4x was a potent inhibitor and showed significant in vivo antihyperglycemic activity. | nih.gov |
| Chromone derivatives from Penicillium thomii | α-glucosidase inhibition | Several compounds exhibited remarkable inhibition, with IC50 values ranging from 268 to 1017 μM. | mdpi.com |
| 7-Substituted-3-acetyl coumarin derivatives | DPP-IV inhibition | Compound 14f with a pyrrolidine (B122466) moiety showed 84.5% inhibition at 100 μM. | doi.org |
| Chromonyl-2,4-thiazolidinediones/imidazolidinediones | Insulin (B600854) release | Compounds IVb and IVc increased insulin release at a low concentration (1 µg/mL). | nih.gov |
Antituberculosis Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new antitubercular agents with novel mechanisms of action. nih.gov Chromenone derivatives have been identified as a promising scaffold in this endeavor. bohrium.comnih.gov A series of 4H-chromen-4-one derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. nih.gov Compound 8d from this series was found to be active against both drug-sensitive and multidrug-resistant strains of TB. nih.gov
Further research has focused on designing coumarin derivatives that target specific mycobacterial enzymes. For instance, a series of coumarin derivatives were designed to target the enoyl acyl carrier protein reductase (InhA). rsc.org The tetrazole derivative 4c from this series showed the most potent antitubercular effect and was also able to suppress the intracellular growth of tubercle bacilli in infected human macrophages. rsc.org Another study evaluated the antitubercular activity of 4-methyl-7-substituted coumarin hybrids, finding that the presence of electron-withdrawing substituents tended to enhance their activity. mdpi.com
Table 5: Antituberculosis Activity of Selected Chromenone Derivatives
| Compound Series | Target/Mechanism | Key Findings | Reference |
| 4H-Chromen-4-one derivatives | Not specified | Compound 8d was active against drug-sensitive and multidrug-resistant TB. | nih.gov |
| Azaheterocyclic coumarin derivatives | Enoyl acyl carrier protein reductase (InhA) inhibition | Tetrazole derivative 4c showed potent antitubercular effect (MIC = 15 μg/mL) and inhibited InhA (IC50 = 0.565 μM). | rsc.org |
| 4-Methyl-7-substituted coumarin hybrids | Not specified | Compounds with electron-withdrawing substituents showed enhanced antitubercular activity. | mdpi.com |
Structure Activity Relationship Sar Studies of 4 Methylamino 3 Nitro 2h Chromen 2 One and Its Derivatives
Influence of Amino and Nitro Substituents on Bioactivity
The bioactivity of the 4-(methylamino)-3-nitro-2H-chromen-2-one scaffold is profoundly influenced by the electronic properties of the amino and nitro substituents. The nitro group (NO2), a strong electron-withdrawing group, and the amino group (NHR), typically an electron-donating group, create a "push-pull" electronic system across the chromenone core. This electronic interplay is fundamental to the molecule's interaction with biological targets.
The nitro group's role in the bioactivity of heterocyclic compounds is multifaceted. It can enhance interactions with target biomolecules due to its electron-rich nature, favoring engagement with amino acids like threonine and glutamine. nih.gov Moreover, the nitro group can act as a pharmacophore by undergoing intracellular reduction to produce reactive nitroso and superoxide (B77818) species. nih.gov These intermediates can induce cellular toxicity and oxidative stress, a mechanism central to the antimicrobial and antiparasitic activity of many nitro compounds. nih.gov For instance, studies on various nitro-containing molecules have demonstrated their potential as antibacterial agents against multidrug-resistant strains. researchgate.net Specifically, within the chromene class, certain 3-nitro-2H-chromenes have shown significant cytotoxic effects against a broad range of tumor cells. researchgate.net
Table 1: Influence of Amino and Nitro Groups on Biological Activities
| Substituent | Position | General Effect on Bioactivity | Mechanism/Rationale | Example Activity |
|---|---|---|---|---|
| Nitro (-NO2) | C-3 | Often essential for activity | Acts as a pharmacophore, undergoes bioreduction to toxic species, enhances binding via electronic interactions. nih.gov | Antimicrobial, Antitumor researchgate.netresearchgate.net |
Impact of Modifications on the Chromenone Ring System
Alterations to the core 2H-chromen-2-one ring system, either through the addition of substituents at various positions or by fusing other heterocyclic rings, have profound consequences on the pharmacological profile of the resulting derivatives.
Substituent Effects at Different Positions (e.g., C-3, C-4, C-6, C-7)
The strategic placement of substituents on the chromenone scaffold is a key element in tuning biological activity. The reactivity and interaction of the molecule can be finely controlled by modifying different positions.
C-3 Position: The C-3 position is critical, often bearing the nitro group in the parent compound. The presence of an electron-withdrawing group at this position activates the C-2 position toward nucleophilic reagents, making it a key site for synthetic modification. researchgate.net In other chromenone analogues, replacing the nitro group with different substituents dramatically alters the biological target. For example, introducing a propanol (B110389) unit at C-3 in certain chromen-4-one derivatives was found to remarkably enhance their activity as Interleukin-5 (IL-5) inhibitors. nih.gov
C-4 Position: The C-4 position, occupied by the methylamino group in the parent compound, is pivotal for activity. As discussed, the amino group itself is a key contributor to the electronic properties. Further modifications to the alkyl or aryl substituent on this amino group can modulate potency and selectivity. In some related heterocyclic systems, it has been observed that placing a nitro or amino substituent at the 4-position can have a pronounced adverse effect on activity, highlighting the positional sensitivity of these functional groups. nih.gov
C-6 and C-7 Positions: Substitutions on the benzo part of the chromenone ring (positions C-5 through C-8) are widely used to modulate lipophilicity, metabolic stability, and target interactions. For instance, in a series of coumarin (B35378) derivatives designed as Mcl-1 inhibitors, the position and number of hydroxyl groups on the scaffold were investigated. nih.gov It was found that a hydroxyl group at the C-7 position had little effect on potency, whereas a hydroxyl group at the C-6 position led to a significant decrease in inhibitory activity. nih.gov This demonstrates that even subtle changes in the substitution pattern on the aromatic ring can have a major impact on bioactivity.
Table 2: Summary of Substituent Effects at Various Positions on the Chromenone Ring
| Position | Type of Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| C-3 | Propanol group | Enhanced Interleukin-5 (IL-5) inhibition | nih.gov |
| C-4 | Trifluoromethyl group | Potent Mcl-1 inhibition | nih.gov |
| C-6 | Hydroxyl group | Decreased Mcl-1 inhibition | nih.gov |
Introduction of Fused Heterocycles and their Pharmacological Consequences
Fusing additional heterocyclic rings to the chromenone framework is a powerful strategy for creating novel chemical entities with enhanced or entirely new pharmacological properties. researchgate.net This molecular hybridization can lead to compounds with increased structural rigidity, expanded pharmacophoric features, and the ability to interact with multiple biological targets. researchgate.netijpsr.com
Chromene-fused heterocycles exhibit a wide array of fascinating biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory effects. nih.gov For example:
Thiazole Fusion: The synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones has yielded tricyclic compounds with significant anti-inflammatory activity. researchgate.net
Pyrrole Fusion: Chromenone-fused pyrrolizines and pyrrolo[2,1-a]isoquinolines are privileged scaffolds found in diverse natural products and biomaterials. researchgate.netrsc.org These fused systems are being explored for various therapeutic applications.
Pyrrolidine (B122466) Fusion: The creation of chromeno[3,4-c]pyrrolidine scaffolds has led to molecules with potent cytotoxic activity against human cervical carcinoma cells. mdpi.com The fusion of the pyrrolidine ring is achieved through reactions involving the C3-C4 double bond of 3-nitro-2H-chromenes. mdpi.com
The fusion of these rings alters the planarity, steric bulk, and electronic distribution of the parent molecule, leading to new interactions with biological macromolecules and thereby expanding the therapeutic potential of the chromenone class.
Rational Design Principles for Novel Chromenone-based Bioactive Agents
The development of new chromenone-based therapeutic agents increasingly relies on rational design principles that leverage computational chemistry and molecular modeling. These approaches aim to optimize potency and selectivity while minimizing off-target effects by understanding the molecular basis of a compound's activity. mdpi.comunimi.it
Ligand-Based and Structure-Based Drug Design Approaches
Two primary computational strategies guide the rational design of novel chromenone derivatives: ligand-based and structure-based drug design. ethernet.edu.etslideshare.net
Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. LBDD relies on analyzing a set of molecules known to be active (ligands) for that target. slideshare.net Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used. A 3D-QSAR model, for example, can be developed to explore the structural requirements for potent inhibition, providing insights into the relationships between the inhibitory effects and the steric and electrostatic properties of the chromenone derivatives. nih.gov This information guides the design of new compounds with an increased probability of being active.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR), SBDD can be a powerful tool. ethernet.edu.et This method involves using computational techniques like molecular docking to predict how a ligand (the chromenone derivative) binds to the active site of the target. iasp-pain.org Docking simulations can help to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are crucial for binding affinity. nih.gov This allows medicinal chemists to design new derivatives with modifications that are predicted to enhance these interactions, leading to improved potency and selectivity. nih.goviasp-pain.org For example, docking studies have been used to support the observed potent Mcl-1 inhibition by certain coumarin derivatives, providing a structural hypothesis for their activity. nih.gov
By integrating these computational approaches with traditional synthetic chemistry, researchers can accelerate the discovery and optimization of novel chromenone-based bioactive agents for a wide range of therapeutic targets.
Conclusion and Future Research Directions
Summary of Key Academic Contributions to 4-(methylamino)-3-nitro-2H-chromen-2-one Research
Research into this compound and related compounds has primarily focused on their synthesis and the evaluation of their biological activities. The synthesis of related benzylamino coumarin (B35378) derivatives has been achieved through the reaction of 4-chloro-3-nitrocoumarin (B1585357) with appropriate methanamines in ethyl acetate (B1210297). researchgate.net This method provides a reliable pathway to generate a variety of substituted amino-nitro-chromenone compounds.
The broader class of 3-nitro-2H-chromenes has been extensively studied, with research covering methods of synthesis, chemical properties, and various reactions such as those with nucleophiles, cycloaddition, oxidation, and reduction. researchgate.net These foundational studies are crucial for understanding the reactivity and potential modifications of the this compound scaffold.
Biologically, the chromenone core is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of activities. nih.govresearchgate.netresearchgate.net Chromenone derivatives have been identified as potential agents for treating Alzheimer's disease by inhibiting cholinesterases, with some compounds showing potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, specific chromenone-containing compounds have been investigated as pharmacological chaperones for misfolded proteins implicated in retinal diseases like retinitis pigmentosa. nih.gov They have also been explored as inhibitors of carbonic anhydrase isoforms IX and XIII, which are involved in tumorigenesis. nih.gov
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the progress, significant knowledge gaps remain in the research of this compound. A primary gap is the limited number of studies focused specifically on this compound's biological profile. While the broader chromenone class shows diverse activities, detailed investigations into the specific therapeutic potential of the 4-(methylamino)-3-nitro substitution pattern are lacking.
Emerging research should, therefore, concentrate on several key areas:
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is necessary. Given the activities of related compounds, promising areas for investigation include its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. nih.govresearchgate.net
Mechanism of Action Studies: For any identified biological activity, elucidating the precise mechanism of action is crucial. This would involve identifying the molecular targets and pathways through which the compound exerts its effects.
Structure-Activity Relationship (SAR) Studies: There is a need for systematic synthesis and evaluation of analogues of this compound. By modifying the substituents on the chromenone ring and the methylamino group, researchers can establish clear SARs. This will guide the design of more potent and selective derivatives. For example, studies on related chromanones have shown that substitutions at various positions can significantly influence their antidiabetic and antioxidative properties. nih.gov
Stereochemistry and Enantioselectivity: Research on 3-nitro-2H-chromenes has highlighted the importance of stereochemistry in their reactions. researchgate.netresearchgate.netmdpi.com Future work should explore the enantioselective synthesis of this compound and evaluate the biological activities of individual enantiomers, as they may exhibit different pharmacological profiles.
Outlook for Advanced Chromenone Derivative Research and Therapeutic Applications
The future of advanced chromenone derivative research is promising, with significant potential for therapeutic applications. The chromenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov
Key future directions include:
Development of Multi-Target Ligands: The chromenone core is well-suited for the design of multi-target-directed ligands, which can be particularly effective for complex diseases like Alzheimer's. acs.org By combining the chromenone scaffold with other pharmacophores, it may be possible to develop single molecules that can modulate multiple pathological pathways.
Application in Retinal Diseases: The demonstrated ability of some chromenone derivatives to act as pharmacological chaperones for rod opsin mutants opens a new therapeutic avenue for retinal degenerative diseases. nih.gov Further optimization of these compounds could lead to novel treatments for conditions like retinitis pigmentosa. nih.gov
Anticancer Drug Discovery: The role of carbonic anhydrase IX in tumor progression makes it a key target for anticancer therapies. nih.gov The development of potent and selective chromenone-based inhibitors of this enzyme could lead to new treatments that impair tumor growth and metastasis. nih.govnih.gov
Antimicrobial Agents: The synthesis of chromenone derivatives bearing a 1,2,3-triazole moiety has yielded compounds with significant antifungal and antibacterial activity. nih.gov This highlights the potential for developing new classes of antimicrobial drugs based on the chromenone scaffold to combat infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
